![molecular formula C5H9N3O B7549985 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a triazole derivative that has been synthesized through several methods, and its unique structure has led to its use in many scientific research studies.
Scientific Research Applications
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been used as a ligand for the synthesis of metal complexes, and as a reagent for the synthesis of other organic compounds. In the field of biology, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use as an antifungal agent, and as a potential treatment for cancer. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to inhibit the growth of certain fungi and cancer cells, and it is believed that this is due to its ability to disrupt the normal functioning of these cells.
Biochemical and Physiological Effects
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain fungi and cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have a protective effect on the liver, and it may have potential applications in the treatment of liver diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its relatively low toxicity. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to be relatively safe for use in laboratory settings, and it has been used in a variety of experiments without causing any significant adverse effects. However, one of the limitations of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol. One area of research could focus on the development of new methods for the synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, with the goal of improving the yield and purity of the compound. Another area of research could focus on the development of new applications for 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, such as its use in the treatment of liver diseases or as a potential treatment for other types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, which could lead to the development of new drugs and therapies.
Synthesis Methods
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol can be synthesized through several methods, including the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with ethylene oxide, or the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with epichlorohydrin followed by the reaction with sodium hydroxide. The synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is a relatively simple process, and the compound can be obtained in high yields.
properties
IUPAC Name |
2-(2-methyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRPGWRTXJSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
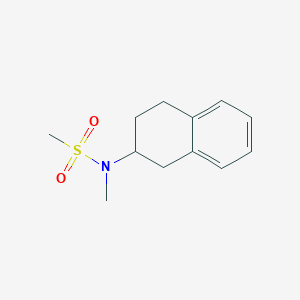

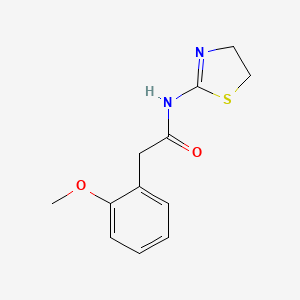

![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
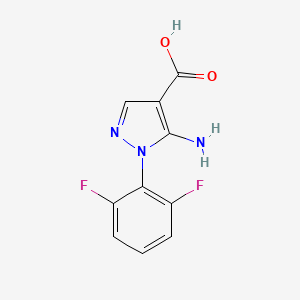
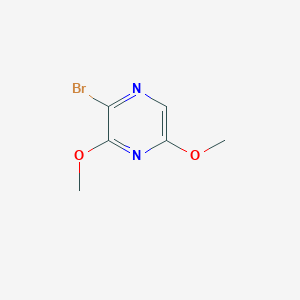
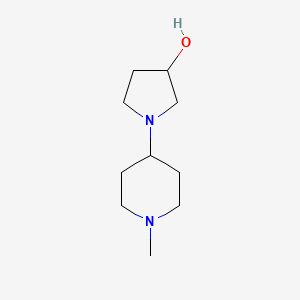

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)